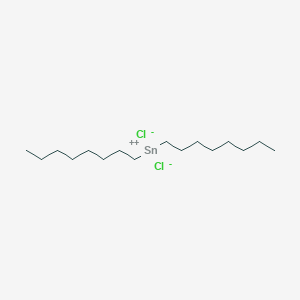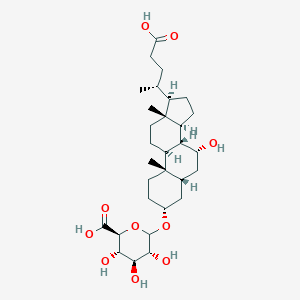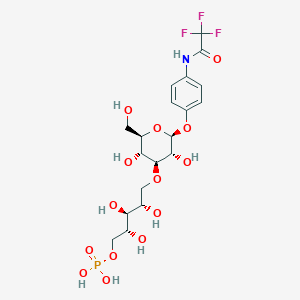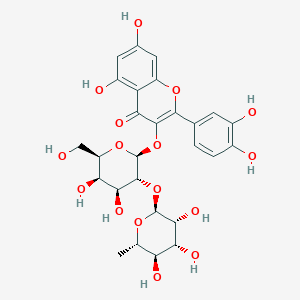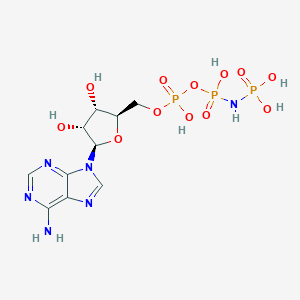
4,4'-Difluorobenzophenone
Descripción general
Descripción
4,4’-Difluorobenzophenone is an organic compound with the molecular formula C₁₃H₈F₂O. It is a colorless solid that is commonly used as a precursor to polyetheretherketone (PEEK), a high-performance polymer. This compound is known for its stability and resistance to chemical attack, making it valuable in various industrial applications .
Mecanismo De Acción
Target of Action
4,4’-Difluorobenzophenone is primarily used as a precursor to PEEK (polyetherether ketone), a high-performance polymer . The primary target of this compound is therefore the molecular structure of PEEK, which it helps to form.
Mode of Action
The compound interacts with its target through a chemical reaction. Specifically, 4,4’-Difluorobenzophenone is prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . This reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .
Biochemical Pathways
The polymer PEEK is generated from the reaction of 4,4’-Difluorobenzophenone with the salts of 1,4-benzenediol . The resulting polymer is resistant to attack, making it useful in applications such as carbon fiber coatings and cable insulation .
Result of Action
The primary result of the action of 4,4’-Difluorobenzophenone is the formation of PEEK. This high-performance polymer has a variety of uses due to its resistance to chemical and thermal degradation . For example, it is commonly used in carbon fiber coatings and cable insulation .
Action Environment
The action of 4,4’-Difluorobenzophenone is influenced by several environmental factors. For instance, the reaction to form PEEK typically requires a specific solvent (petroleum ether) and a catalyst (aluminium chloride) . Additionally, the compound’s solid state and melting point (107.5 to 108.5 °C) suggest that it is stable under normal environmental conditions but can be manipulated under controlled industrial conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Difluorobenzophenone can be synthesized through several methods:
-
Acylation of Fluorobenzene: : This method involves the reaction of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically conducted in a petroleum ether solvent .
-
Fluoroboric Diazonium Salt Method: : This method includes preparing a fluoroboric diazonium salt, followed by reduced pressure distillation to obtain 4,4’-difluorodiphenylmethane. This intermediate is then oxidized with dilute nitric acid to yield 4,4’-difluorobenzophenone .
-
Oxidation of 4,4’-Dichlorodiphenylmethane: : This method involves the reaction of 4-chlorobenzyl chloride with chlorobenzene under the action of a Lewis acid catalyst to obtain 4,4’-dichlorodiphenylmethane. This intermediate is then oxidized to 4,4’-dichlorobenzophenone, which is subsequently halogenated with alkali metal fluoride to produce 4,4’-difluorobenzophenone .
Industrial Production Methods
The industrial production of 4,4’-difluorobenzophenone typically follows the acylation method due to its simplicity and high yield. The process involves the use of large-scale reactors and distillation units to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Difluorobenzophenone undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol group.
-
Substitution: : The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,4’-Difluorobenzophenone has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone can be compared with other similar compounds such as:
4,4’-Dichlorobenzophenone: This compound has chlorine atoms instead of fluorine atoms, which affects its reactivity and applications.
4,4’-Dimethylbenzophenone: The presence of methyl groups instead of fluorine atoms results in different chemical properties and uses.
4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups, making it more reactive in certain chemical reactions.
The uniqueness of 4,4’-difluorobenzophenone lies in its high stability and resistance to chemical attack, making it particularly valuable in the synthesis of high-performance polymers like polyetheretherketone (PEEK) .
Propiedades
IUPAC Name |
bis(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQARZALBDFYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188062 | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19967 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
345-92-6 | |
| Record name | 4,4′-Difluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-fluorophenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIFLUOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-difluorobenzophenone?
A: this compound has a molecular formula of C13H8F2O and a molecular weight of 218.19 g/mol. []
Q2: Are there any spectroscopic data available for characterizing this compound?
A: Yes, researchers commonly use techniques like FTIR, 1H NMR, 19F NMR, and 13C NMR to confirm the structure and composition of this compound and its derivatives. [, , , ]
Q3: What are the main applications of this compound?
A: this compound is primarily used as a key starting material in the synthesis of high-performance polymers, particularly aromatic polyether ketones (PEKs) and their derivatives. [, , , , ]
Q4: How does the incorporation of this compound affect the properties of polymers?
A: The presence of this compound contributes to desirable properties in polymers like high thermal stability, good mechanical strength, and excellent chemical resistance. [, , , ]
Q5: What is the role of this compound in the synthesis of poly(aryl ether ketone)s (PAEKs)?
A: It acts as a monomer, reacting with bisphenols like hydroquinone or bisphenol A through nucleophilic aromatic substitution to form the PAEK backbone. [, , , , , ]
Q6: Does the purity of this compound impact polymer synthesis?
A: Yes, high-purity this compound is crucial for producing high-molecular-weight polymers with optimal properties. Impurities like 2,4'-difluorobenzophenone, 4-fluorobenzophenone, chlorine, and monochloro-monofluorobenzophenone can negatively impact polymerization. [, ]
Q7: What solvents are commonly used in reactions involving this compound?
A: Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), diphenyl sulfone, tetramethylene sulfone, and benzophenone. The choice depends on the specific reaction conditions and desired polymer properties. [, , , , ]
Q8: Can this compound be used to synthesize copolymers?
A: Yes, it is frequently used in the synthesis of copolymers. By adjusting the ratio of this compound to other monomers, researchers can fine-tune the properties of the resulting copolymers. [, , , , ]
Q9: Are there any challenges associated with the crystallization of polymers containing this compound?
A: Some polymers derived from this compound can exhibit slow crystallization rates, which can be influenced by factors like the polymer's structure and processing conditions. [, ]
Q10: Does this compound have catalytic applications?
A: While this compound is not typically used as a catalyst itself, it serves as a building block for ligands in metal complexes that catalyze reactions like transfer hydrogenation. [, ]
Q11: How does this compound contribute to the activity of these catalytic complexes?
A: It forms a part of the ligand structure, which influences the electronic and steric environment around the metal center, ultimately affecting the catalyst's activity and selectivity. [, ]
Q12: Have computational methods been used to study this compound and its derivatives?
A12: Yes, computational tools like density functional theory (DFT) can be employed to study the electronic structure, reactivity, and properties of this compound and related polymers. [Not directly mentioned in the provided abstracts, but a common practice in polymer chemistry research].
Q13: Are there alternatives to this compound in polymer synthesis?
A: Yes, alternative monomers like 4,4'-dichlorobenzophenone, 4,4'-biphenol, and other bisphenols can be used in similar reactions. The choice depends on the desired polymer properties and cost considerations. [, , , ]
Q14: What are the environmental considerations related to this compound and its derivatives?
A14: While the provided abstracts don't offer specific details, responsible waste management practices are essential during the synthesis and processing of polymers derived from this compound to minimize environmental impact. [Not directly mentioned in the provided abstracts, but a crucial aspect of polymer chemistry research].
Q15: What are some essential tools and resources for research on this compound and related polymers?
A15: Key resources include access to analytical techniques like NMR, FTIR, GPC, DSC, TGA, and mechanical testing equipment. Additionally, computational chemistry software and databases are valuable for studying these materials. [Not directly mentioned in the provided abstracts, but essential for research in this field].
Q16: What are some significant milestones in the research of polymers derived from this compound?
A16: The development of efficient synthetic routes for high-molecular-weight PAEKs and the exploration of their diverse applications in various industries are notable milestones. [Not directly mentioned in the provided abstracts, but represent key advancements in the field].
Q17: How does research on this compound-based polymers intersect with other disciplines?
A: Research in this area overlaps with material science, engineering, and biomedical fields. For example, these polymers find applications in aerospace, automotive, electronics, and potentially even biomaterials, highlighting the interdisciplinary nature of this research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


